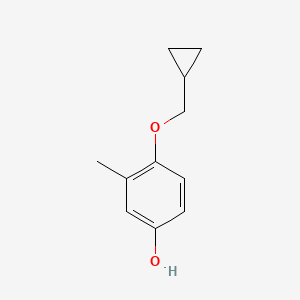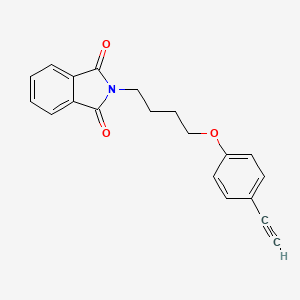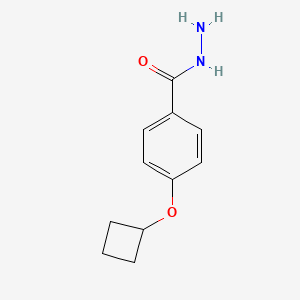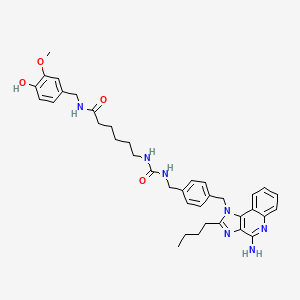
IMD-vanillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of IMD-vanillin involves the covalent linking of imidazoquinolinone derivatives. The synthetic route typically includes the following steps:
Formation of Imidazoquinolinone Derivatives: This involves the synthesis of imidazoquinolinone molecules through a series of chemical reactions.
Dimerization: The imidazoquinolinone derivatives are then covalently linked to form the dimer, this compound.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
IMD-vanillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, resulting in various reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
IMD-vanillin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying dimerization processes.
Wirkmechanismus
IMD-vanillin exerts its effects by modulating the activity of NF-κB, a key transcription factor involved in immune responses. The compound activates Toll-like receptor 7/8, leading to the activation of NF-κB and subsequent immune responses
Vergleich Mit ähnlichen Verbindungen
IMD-vanillin is compared with other similar compounds, such as:
IMD-ferulic: Structurally similar to this compound, but slightly less effective at inducing CD40 expression.
IMD-catechol: Another imidazoquinolinone-derived dimer with different immunomodulatory properties.
IMD-biphenylA: Similar in structure but with distinct biological activities.
This compound stands out due to its unique combination of NF-κB modulation and Toll-like receptor activation, making it a promising candidate for various scientific and medical applications.
Eigenschaften
Molekularformel |
C37H45N7O4 |
|---|---|
Molekulargewicht |
651.8 g/mol |
IUPAC-Name |
6-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methylcarbamoylamino]-N-[(4-hydroxy-3-methoxyphenyl)methyl]hexanamide |
InChI |
InChI=1S/C37H45N7O4/c1-3-4-12-32-43-34-35(28-10-7-8-11-29(28)42-36(34)38)44(32)24-26-16-14-25(15-17-26)22-41-37(47)39-20-9-5-6-13-33(46)40-23-27-18-19-30(45)31(21-27)48-2/h7-8,10-11,14-19,21,45H,3-6,9,12-13,20,22-24H2,1-2H3,(H2,38,42)(H,40,46)(H2,39,41,47) |
InChI-Schlüssel |
CAOWCHCEXLWZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCCCCC(=O)NCC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


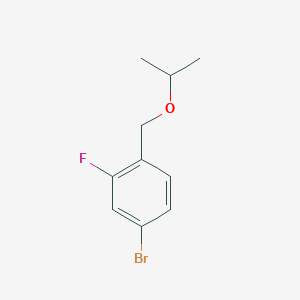
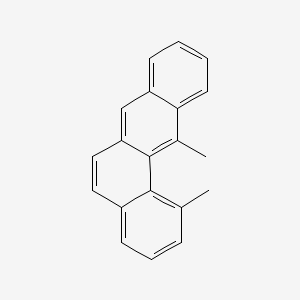

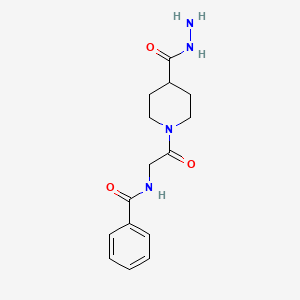
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
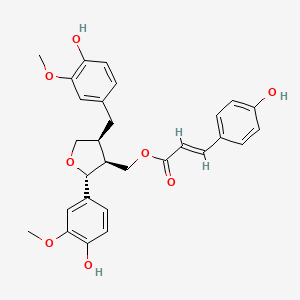
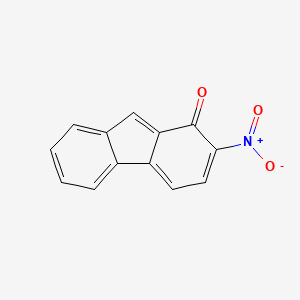
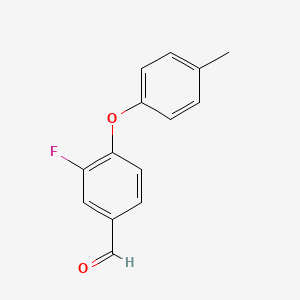
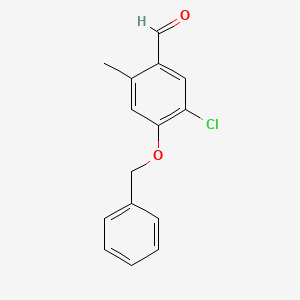
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
